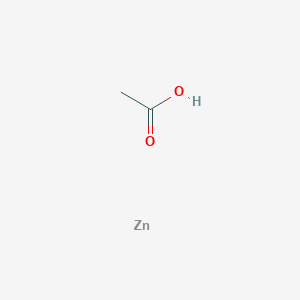

acetic acid;zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc acetic acid, commonly known as zinc acetate, is a chemical compound with the formula Zn(CH₃CO₂)₂. It typically occurs as a dihydrate, Zn(CH₃CO₂)₂·2H₂O, and is a colorless solid. Zinc acetate is widely used in various fields, including medicine, industry, and scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc acetate can be synthesized through several methods:

Reaction of Zinc Metal with Acetic Acid: This is a typical reaction between a metal and a weak acid, resulting in the production of zinc acetate and the release of hydrogen gas. [ \text{Zn} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2 ]

Reaction of Zinc Oxide with Acetic Acid: This method involves reacting zinc oxide with acetic acid to produce zinc acetate. [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ]

Reaction of Zinc Carbonate with Acetic Acid: Zinc carbonate reacts with acetic acid to form zinc acetate. [ \text{ZnCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

In industrial settings, zinc acetate is often produced by dissolving powdered zinc oxide or zinc hydroxide in aqueous acetic acid solution. The solution is then evaporated to oversaturation, gradually cooled, and held for several hours to form zinc acetate crystals .

Análisis De Reacciones Químicas

Types of Reactions

Zinc acetate undergoes various chemical reactions, including:

Acid-Base Reactions: Zinc acetate can react with strong acids and bases to form corresponding salts and water.

Redox Reactions: Zinc acetate can participate in redox reactions, especially in the presence of reducing agents.

Substitution Reactions: Zinc acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Zinc Chloride: Formed when zinc acetate reacts with hydrochloric acid.

Zinc Hydroxide: Formed when zinc acetate reacts with sodium hydroxide.

Aplicaciones Científicas De Investigación

Zinc acetate has numerous applications in scientific research:

Chemical Synthesis: It is used as a catalyst or intermediate in various organic synthesis reactions.

Biological Research: Zinc acetate is used in studies related to enzyme functions and protein synthesis.

Medical Applications: It is used in lozenges for treating the common cold, as a dietary supplement, and in the treatment of Wilson’s disease

Industrial Applications: Zinc acetate is used in the production of polymers, as a dye mordant, and as a plating inhibitor in power plants.

Mecanismo De Acción

Zinc acetate exerts its effects through several mechanisms:

Enzyme Activation: Zinc ions from zinc acetate can activate various enzymes involved in metabolic processes.

Protein Synthesis: Zinc acetate plays a crucial role in protein synthesis by stabilizing the structure of proteins and nucleic acids.

Immune System Modulation: Zinc acetate boosts the immune system by enhancing the function of immune cells.

Comparación Con Compuestos Similares

Similar Compounds

Zinc Chloride: Similar to zinc acetate, zinc chloride is used in various industrial and medical applications.

Copper(II) Acetate: Another acetate salt used in similar applications but with different properties due to the presence of copper.

Basic Beryllium Acetate: Similar in structure but used in different applications due to the presence of beryllium.

Uniqueness of Zinc Acetate

Zinc acetate is unique due to its multifunctional catalytic properties, low toxicity, and wide range of applications in both organic synthesis and medical treatments .

Propiedades

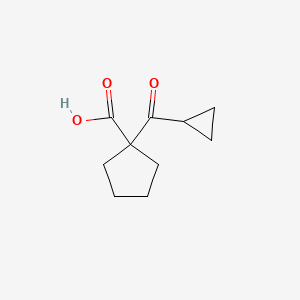

Fórmula molecular |

C2H4O2Zn |

|---|---|

Peso molecular |

125.4 g/mol |

Nombre IUPAC |

acetic acid;zinc |

InChI |

InChI=1S/C2H4O2.Zn/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

DBJUEJCZPKMDPA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorophenyl)amino]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B8504108.png)